molecular formula C15H23N7S B6441823 4,5-dimethyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine CAS No. 2548993-26-4

4,5-dimethyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine

Cat. No.: B6441823
CAS No.: 2548993-26-4
M. Wt: 333.5 g/mol
InChI Key: SFWULOWFCWHUJZ-UHFFFAOYSA-N
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Description

4,5-dimethyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidines, characterized by its fused six-membered ring structure containing nitrogen atoms. This compound is of particular interest in medicinal chemistry due to its potential biological activities, which could be leveraged for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine typically involves multi-step processes starting from readily available precursors:

  • Formation of the Pyrimidine Core: : This can be achieved through the condensation of appropriate β-diketones with guanidine derivatives under acidic or basic conditions.

  • Introduction of the Dimethyl Groups: : This step generally involves alkylation reactions, where methyl groups are introduced using reagents such as methyl iodide in the presence of a base.

  • Formation of the Methylsulfanyl Group: : Achieved via nucleophilic substitution reactions using methyl thiolates.

  • Attachment of the Piperazinyl and Triazolyl Substituents: : This often involves the use of click chemistry for the 1,2,3-triazole moiety, reacting azides with alkynes, and subsequent attachment of the piperazine ring through nucleophilic substitution.

Industrial Production Methods

Industrial production may employ similar synthetic routes but optimized for large scale, including continuous flow synthesis to increase yield and reduce reaction times. Additionally, catalyst systems and optimized reaction conditions are used to ensure high purity and efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction can occur at various positions, potentially modifying the pyrimidine ring or the triazole ring, depending on the conditions.

  • Substitution: : The functional groups allow for various substitution reactions, like halogenation or nitration, especially at the aromatic positions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or oxone (potassium peroxymonosulfate) can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: : Halogenating agents (e.g., bromine or chlorine), nitrating agents (e.g., nitric acid), and electrophilic aromatic substitution conditions are typical.

Major Products Formed

Oxidation leads to sulfoxides or sulfones. Reduction can result in a more saturated ring structure, and substitution reactions can introduce various functional groups to the aromatic system.

Scientific Research Applications

This compound finds applications across various scientific domains:

  • Chemistry: : Utilized as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

  • Medicine: : Investigated for its pharmacological properties, including potential anticancer, antimicrobial, or antifungal activities.

  • Industry: : Used in developing specialty chemicals or materials with specific properties for industrial applications.

Mechanism of Action

The biological activity of 4,5-dimethyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine is often mediated through its interaction with specific molecular targets. These can include enzymes, receptors, or DNA/RNA, leading to alterations in signaling pathways, gene expression, or enzyme activity, ultimately affecting cell function and viability.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dimethyl-2-(methylthio)-6-(piperazin-1-yl)pyrimidine: : Similar core structure but lacking the triazole group.

  • 4,5-dimethyl-2-(methylsulfanyl)-6-(4-methylpiperazin-1-yl)pyrimidine: : Contains a methyl group instead of the triazole linkage.

  • 2,4,5-trimethylpyrimidine: : A simpler structure with fewer substituents and no sulfur or piperazine groups.

Uniqueness

The uniqueness of 4,5-dimethyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine lies in its multi-functional groups, which confer diverse chemical reactivity and potential biological activities. The combination of pyrimidine, triazole, piperazine, and sulfur-containing groups makes it a versatile scaffold for drug development and chemical research.

Properties

IUPAC Name

4,5-dimethyl-2-methylsulfanyl-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7S/c1-12-13(2)18-15(23-3)19-14(12)21-9-6-20(7-10-21)8-11-22-16-4-5-17-22/h4-5H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWULOWFCWHUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)CCN3N=CC=N3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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